3-Bromobenzyl furfuryl ether
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Overview
Description
3-Bromobenzyl furfuryl ether is an organic compound that features a bromobenzyl group attached to a furfuryl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromobenzyl furfuryl ether typically involves the reaction of 3-bromobenzyl alcohol with furfuryl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor containing a solid acid catalyst, such as sulfonated polystyrene resin. The reactants are passed through the reactor at elevated temperatures and pressures to achieve high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzyl furfuryl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl furfuryl ether.
Substitution: Formation of substituted benzyl furfuryl ethers.
Scientific Research Applications
3-Bromobenzyl furfuryl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromobenzyl furfuryl ether involves its interaction with various molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the furfuryl ether moiety can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
- Benzyl furfuryl ether
- 3-Chlorobenzyl furfuryl ether
- 3-Methylbenzyl furfuryl ether
Comparison: 3-Bromobenzyl furfuryl ether is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. Compared to its analogs, such as benzyl furfuryl ether and 3-chlorobenzyl furfuryl ether, the bromine atom provides a site for further functionalization through substitution reactions. This makes this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[(3-bromophenyl)methoxymethyl]furan |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADHLZRXWDIUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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